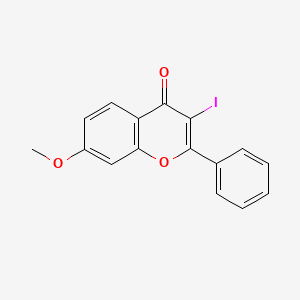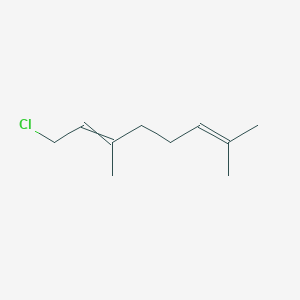
2,6-Octadiene, 1-chloro-3,7-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Octadiene, 1-chloro-3,7-dimethyl-, also known as geranyl chloride, is an organic compound with the molecular formula C10H17Cl. It is a colorless liquid with a characteristic odor and is primarily used as an intermediate in the synthesis of various organic compounds. This compound is notable for its role in the production of fragrances, flavors, and pharmaceuticals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,6-Octadiene, 1-chloro-3,7-dimethyl- can be synthesized through several methods. One common method involves the chlorination of geraniol or nerol using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields geranyl chloride with high purity .
Industrial Production Methods: In industrial settings, the production of 1-chloro-3,7-dimethyl-octa-2,6-diene often involves the use of large-scale reactors where geraniol is chlorinated under controlled conditions. The process may include steps such as distillation and purification to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Octadiene, 1-chloro-3,7-dimethyl- undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form geranyl acetate or other oxygenated derivatives.
Reduction Reactions: Reduction of 1-chloro-3,7-dimethyl-octa-2,6-diene can yield geraniol or nerol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in solvents like ethanol or dimethyl sulfoxide (DMSO) are commonly used.
Major Products Formed:
Substitution: Geraniol, nerol, and other substituted derivatives.
Oxidation: Geranyl acetate and other oxygenated compounds.
Reduction: Geraniol and nerol.
Wissenschaftliche Forschungsanwendungen
2,6-Octadiene, 1-chloro-3,7-dimethyl- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-chloro-3,7-dimethyl-octa-2,6-diene involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
2,6-Octadiene, 1-chloro-3,7-dimethyl- can be compared with other similar compounds such as:
Geraniol: An alcohol derivative with similar applications in fragrance and flavor industries.
Nerol: Another alcohol isomer of geraniol with comparable uses.
Citral: An aldehyde derivative used in the synthesis of vitamin A and other fine chemicals.
Uniqueness: 2,6-Octadiene, 1-chloro-3,7-dimethyl- is unique due to its chlorine substituent, which makes it a versatile intermediate for further chemical modifications. Its reactivity and ability to undergo various substitution reactions distinguish it from its alcohol and aldehyde counterparts .
Eigenschaften
Molekularformel |
C10H17Cl |
|---|---|
Molekulargewicht |
172.69 g/mol |
IUPAC-Name |
1-chloro-3,7-dimethylocta-2,6-diene |
InChI |
InChI=1S/C10H17Cl/c1-9(2)5-4-6-10(3)7-8-11/h5,7H,4,6,8H2,1-3H3 |
InChI-Schlüssel |
WLAUCMCTKPXDIY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC(=CCCl)C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate](/img/structure/B8779181.png)
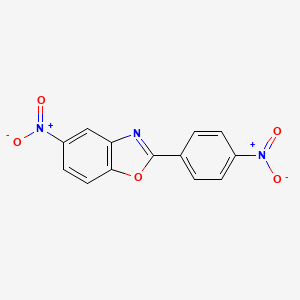
![2-[(2,3-Dihydro-1h-inden-5-yloxy)methyl]oxirane](/img/structure/B8779190.png)
![Benzoic acid, 3-[(2-naphthalenylsulfonyl)amino]-, ethyl ester](/img/structure/B8779193.png)
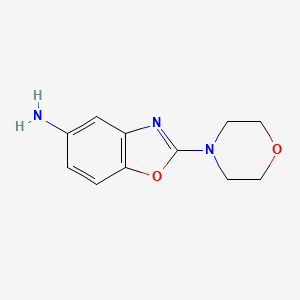

![1H-Pyrrolo[2,3-b]pyridine, 3-bromo-5-nitro-1-(phenylsulfonyl)-](/img/structure/B8779216.png)
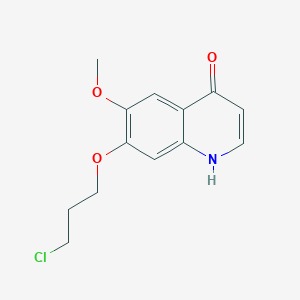


![Imidazo[5,1-B]thiazole-7-carbonitrile](/img/structure/B8779267.png)
![2-[2-(Methylamino)ethyl]aniline](/img/structure/B8779271.png)
